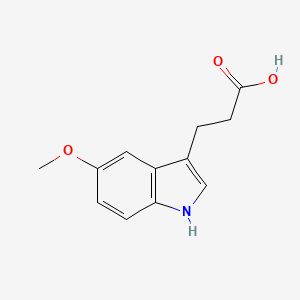

2-Amino-5-cyclopentylpentanoic acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-Amino-5-cyclopentylpentanoic acid is a compound that falls within the category of amino acids, which are fundamental building blocks of proteins and play a crucial role in various biological processes. Although the provided papers do not directly discuss 2-amino-5-cyclopentylpentanoic acid, they do provide insights into the synthesis and properties of structurally related amino acids and their derivatives. These insights can be extrapolated to understand the characteristics and potential synthesis routes for 2-amino-5-cyclopentylpentanoic acid.

Synthesis Analysis

The synthesis of amino acid derivatives often involves complex organic reactions that can introduce various functional groups and structural rigidity to the molecules. For instance, the stereoselective synthesis of (+)- and (-)-2-aminocyclobutane-1-carboxylic acid derivatives has been achieved through enantiodivergent synthetic sequences, which could be relevant for synthesizing the cyclopentyl analogue . Additionally, the asymmetric synthesis of fused bicyclic amino acids via intramolecular Pauson-Khand reaction demonstrates the potential for creating complex, rigid structures that could be analogous to the synthesis of 2-amino-5-cyclopentylpentanoic acid .

Molecular Structure Analysis

The molecular structure of amino acids and their derivatives can significantly influence their biological activity and physical properties. The NMR structural study and DFT theoretical calculations of cyclobutane-containing amino acids reveal the presence of strong intramolecular hydrogen bonds and a cis-fused octane structural unit, which confers high rigidity . This information is valuable for understanding the potential molecular structure of 2-amino-5-cyclopentylpentanoic acid, which may also exhibit strong intramolecular interactions and conformational rigidity.

Chemical Reactions Analysis

Amino acid derivatives can participate in various chemical reactions, which can be utilized to modify their structure or link them to other bioactive moieties. The metal-free C-N coupling reaction used to synthesize amino acid derivatives of 5-alkoxy-3,4-dihalo-2(5H)-furanones is an example of such a reaction . This type of reaction could potentially be applied to 2-amino-5-cyclopentylpentanoic acid to create novel compounds with diverse biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of amino acid derivatives are influenced by their molecular structure. While the papers provided do not directly discuss the properties of 2-amino-5-cyclopentylpentanoic acid, they do indicate that the introduction of amino acids to 2(5H)-furanone derivatives does not exhibit toxic effects in preliminary biological activity assays . This suggests that the physical and chemical properties of such derivatives are conducive to further bioactivity investigations, which could be relevant for the study of 2-amino-5-cyclopentylpentanoic acid.

属性

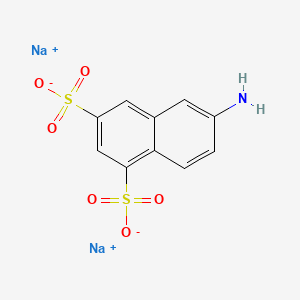

IUPAC Name |

2-amino-5-cyclopentylpentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO2/c11-9(10(12)13)7-3-6-8-4-1-2-5-8/h8-9H,1-7,11H2,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCUIVRCODIZNQZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)CCCC(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-5-cyclopentylpentanoic acid | |

CAS RN |

6267-32-9 |

Source

|

| Record name | NSC37910 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37910 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[1,1'-Biphenyl]-4-carboxylic acid, 4'-methyl-, methyl ester](/img/structure/B1295776.png)

![Butanamide, N-(3-amino-4-chlorophenyl)-4-[2,4-bis(1,1-dimethylpropyl)phenoxy]-](/img/structure/B1295780.png)

![Methyl 2-chloro-2-[(3-methylphenyl)hydrazinylidene]acetate](/img/structure/B1295791.png)

![[(5-Methyl-furan-2-carbonyl)-amino]-acetic acid](/img/structure/B1295792.png)

methanone](/img/structure/B1295794.png)

![4,7-Dibromobenzo[c][1,2,5]oxadiazole](/img/structure/B1295795.png)